5-(Biphenyl-4-yl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE is a complex organic compound with the molecular formula C29H26N4S. It is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving purification steps like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve hydrogenation using catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, hydrogen peroxide (H2O2)
Reducing agents: Hydrogen gas (H2) with Pd/C
Solvents: DMF, dichloromethane (DCM)
Catalysts: Pd/C, platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BENZYL-1-PIPERAZINYL)-5-(1,1’-BIPHENYL)-4-YLTHIENO(2,3-D)PYRIMIDINE
- 4-[4-(1,3-BENZODIOXOL-5-YLMETHYL)-1-PIPERAZINYL]-5-(4-METHOXYPHENYL)THIENO(2,3-D)PYRIMIDINE
- 5-METHYL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE HYDROCHLORIDE
Uniqueness
What sets 5-(1,1’-BIPHENYL)-4-YL-4-(4-METHYL-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its biphenyl and piperazine moieties contribute to its versatility in various applications .
Properties
Molecular Formula |
C23H22N4S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4S/c1-26-11-13-27(14-12-26)22-21-20(15-28-23(21)25-16-24-22)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
MOJNRBHCXKRPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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